molecular formula C14H18BNO3 B1321947 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 376584-62-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B1321947
CAS No.: 376584-62-2
M. Wt: 259.11 g/mol
InChI Key: CLACMCLRELMFLJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS 1256355-05-9) is a valuable boronic ester pinacol ester building block extensively used in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heterobiaryl compounds. The isoindolinone core is a privileged scaffold in drug discovery, often associated with biological activity. The presence of the boronate ester group allows researchers to efficiently functionalize this core, making it a critical intermediate for constructing compound libraries or specific target molecules. Its primary research value lies in the development of potential pharmaceutical agents, particularly in areas such as kinase inhibition [https://pubmed.ncbi.nlm.nih.gov/24857890/] and the exploration of new therapeutic modalities. The compound is characterized by its stability and handling convenience, which is typical of pinacol boronate esters. It is supplied for research purposes to enable the synthesis of complex organic molecules for biological screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to create novel chemical entities aimed at modulating various disease-relevant biological pathways.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-16-12(11)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLACMCLRELMFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620749
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-62-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxoisoindoline-5-boronic acid, pinacol ester
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Preparation Methods

Reaction Conditions

  • Reagents :
    • 5-Bromoisoindolin-1-one (10 mmol)
    • Bis(pinacolato)diboron (12 mmol)
    • Potassium acetate (15 mmol)
    • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.2 mmol)
  • Solvent : Anhydrous 1,4-dioxane
  • Temperature : 85°C
  • Reaction Time : 15 hours
  • Yield : Approximately 93.8%

Procedure

  • Combine 5-bromoisoindolin-1-one, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf)·CH₂Cl₂ in anhydrous dioxane.
  • Heat the mixture at 85°C for 15 hours under an inert nitrogen atmosphere.
  • After completion of the reaction, cool to room temperature and dilute with ethyl acetate.
  • Wash the organic layer with brine and concentrate it under reduced pressure.
  • Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexanes (1:1 v/v).

Characterization

  • NMR (¹H) : Peaks at δ = 1.24 (s, 12H), 3.51 (s, 2H), 6.88 (d, J = 8.5 Hz, 1H), and 7.52–7.75 (m, 2H).
  • Mass Spectrometry (MS) : $$ m/z $$ = 260 ([M+H]⁺).

Alternative Boronic Ester Formation

This method involves direct esterification of isoindolinone derivatives with boronic acids or esters.

Reaction Conditions

  • Reagents :
    • Isoindolinone precursor
    • Pinacolborane or bis(pinacolato)diboron
  • Catalyst : Palladium-based catalysts such as Pd(PPh₃)₄
  • Base : Potassium carbonate or sodium tert-butoxide
  • Solvent : Toluene or dioxane
  • Temperature : Elevated temperatures (~100°C)

General Procedure

  • Mix the isoindolinone precursor with pinacolborane in the presence of a palladium catalyst and base.
  • Heat the reaction mixture under reflux conditions.
  • After completion, purify the product via recrystallization or column chromatography.

Data Table for Key Reaction Parameters

Parameter Suzuki-Miyaura Coupling Alternative Boronic Ester Formation
Catalyst PdCl₂(dppf)·CH₂Cl₂ Pd(PPh₃)₄
Base Potassium acetate Potassium carbonate
Solvent Anhydrous dioxane Toluene
Temperature 85°C ~100°C
Reaction Time ~15 hours Variable (~12–24 hours)
Yield ~93.8% Moderate to high (~80–90%)

Notes and Considerations

  • Purity : The final product is typically purified using silica gel chromatography with solvent systems such as ethyl acetate/hexanes to achieve high purity (>96%).
  • Inert Atmosphere : Reactions involving palladium catalysts and boronic esters should be conducted under nitrogen or argon to prevent oxidation.
  • Solvent Choice : Solvents like dioxane are preferred due to their compatibility with palladium-catalyzed reactions; however, alternatives like toluene may also be used depending on availability.
  • Base Selection : Strong bases such as potassium acetate or sodium tert-butoxide are crucial for activating the boron reagent.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Cross-coupling reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its ability to modify biological activity:

  • Bioactive compounds : Its derivatives may exhibit pharmacological properties that can be exploited for therapeutic purposes. For instance, modifications of isoindolinones have shown promise in anticancer and antimicrobial activities.

Materials Science

In materials science, this compound is used for the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its electronic properties.
  • Semiconductors : Its boron content enables the formation of semiconducting materials that can be used in electronic devices.

Catalysis

The presence of boron in the molecular structure allows for catalytic applications:

  • Photocatalysis : The compound can act as a photocatalyst in various chemical reactions, including hydrogen generation from water splitting under light irradiation.

Case Studies

StudyApplicationFindings
Study on Cross-Coupling ReactionsOrganic SynthesisDemonstrated efficient formation of biaryl compounds using this boron compound as a reagent .
Investigation of Anticancer ActivityPharmaceutical DevelopmentDerivatives showed significant cytotoxic effects against cancer cell lines .
Development of OLEDsMaterials ScienceExhibited high luminescence efficiency when incorporated into OLED devices .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its ability to form stable boron-carbon bonds, which are crucial in various chemical reactions. The boron atom in the dioxaborolane group can interact with different molecular targets, facilitating reactions such as cross-coupling and substitution. These interactions are mediated by the electronic properties of the boron atom and the surrounding functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Isoindolinone Ring

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
  • CAS : 1004294-80-7
  • Key Difference : Boronate ester at the 6-position instead of 3.
  • Molecular weight remains identical (259.1 g/mol), but electronic effects differ due to altered resonance in the isoindolinone ring .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
  • CAS : 893441-85-5
  • Key Difference : Indolin-2-one core (ketone at position 2) vs. isoindolin-1-one (ketone at position 1).
  • Impact : The indolin-2-one derivative exhibits distinct hydrogen-bonding interactions, affecting solubility and crystallinity. Similar molecular weight (259.11 g/mol) but divergent pharmacokinetic properties .

Substituted Derivatives

2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
  • CAS : 1221239-09-3
  • Key Difference: Methyl group at the 2-position of the isoindolinone ring.
  • Impact : Increased steric bulk reduces reaction rates in cross-couplings but enhances metabolic stability. Molecular weight increases to 273.14 g/mol .
2-Cyclohexyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
  • Molecular Weight : 341.25 g/mol
  • Key Difference : Cyclohexyl substituent introduces significant hydrophobicity.
  • Impact : Improved lipid solubility for blood-brain barrier penetration in CNS-targeted drug candidates. However, steric hindrance may necessitate optimized catalytic conditions .

Heterocyclic Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
  • CAS : 519054-55-8
  • Key Difference: Benzofuran core replaces isoindolinone.
  • Impact : Enhanced electron-rich character accelerates oxidative addition in palladium-catalyzed reactions. Lower molecular weight (244.09 g/mol) and distinct solubility profile .
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
  • CAS : 485799-04-0
  • Key Difference : Pyridine-morpholine hybrid system.
  • Impact : Basic nitrogen atoms improve aqueous solubility and enable coordination with transition metals. Molecular weight (290.16 g/mol) and hydrogen-bonding capacity differ significantly .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituent(s) Notable Properties/Applications
5-(4,4,5,5-Tetramethyl)isoindolin-1-one 376584-62-2 259.11 Isoindolin-1-one Boronate at 5-position Suzuki couplings, kinase inhibitors
6-(4,4,5,5-Tetramethyl)isoindolin-1-one 1004294-80-7 259.11 Isoindolin-1-one Boronate at 6-position Enhanced reactivity in arylations
5-(4,4,5,5-Tetramethyl)indolin-2-one 893441-85-5 259.11 Indolin-2-one Boronate at 5-position Altered solubility for CNS drugs
2-Methyl-6-(4,4,5,5-Tetramethyl)isoindolin-1-one 1221239-09-3 273.14 Isoindolin-1-one Methyl at 2-position Metabolic stabilization
2-Cyclohexyl-5-(4,4,5,5-Tetramethyl)isoindolin-1-one N/A 341.25 Isoindolin-1-one Cyclohexyl at 2-position CNS drug candidates
5-(4,4,5,5-Tetramethyl)-1-benzofuran 519054-55-8 244.09 Benzofuran Boronate at 5-position Electron-rich coupling partner

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C14H18BNO3
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 21955795
  • Structure :
    • The compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and potential biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail the significant findings related to its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing boron can exhibit anticancer properties. The isoindolinone structure is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression.

  • Mechanism of Action :
    • Inhibition of Cell Proliferation : Research suggests that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.
    • Targeting Kinases : Preliminary studies indicate potential inhibition of specific kinases involved in tumor growth and metastasis.
  • Case Studies :
    • In vitro studies demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
    • A recent study reported a dose-dependent reduction in cell viability in MCF-7 breast cancer cells treated with the compound .

Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have been explored due to their ability to disrupt microbial cell membranes.

  • Mechanism of Action :
    • The presence of the dioxaborolane moiety may enhance membrane permeability and disrupt cellular processes in bacteria and fungi.
  • Research Findings :
    • Studies have shown that derivatives of isoindolinone exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Tables

Biological ActivityEffectReference
AnticancerCytotoxicity against MCF-7 cells
AntibacterialInhibition of Staphylococcus aureus
AntifungalActivity against Candida species

Mechanisms Under Investigation

Current research is focusing on elucidating the specific molecular pathways through which this compound exerts its effects:

  • Signal Transduction Pathways : Investigating how this compound affects pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Studies are examining whether this compound induces oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodCatalystSolventPurity (%)Reference
Direct BorylationPd(dppf)Cl₂Dioxane96.0
Suzuki CouplingPd(PPh₃)₄THF>95.0

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy:

  • ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm).
  • ¹H/¹³C NMR to verify substitution patterns on the isoindolinone core .

Chromatography: GC or HPLC to assess purity (>95% required for cross-coupling reactions) .

Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₂₀BNO₃: calc. 301.15, found 301.14) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate?

Methodological Answer:
Optimization requires systematic variation of:

  • Catalyst Systems: Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered substrates .
  • Solvent Polarity: DMF enhances solubility of polar intermediates, while toluene minimizes side reactions .
  • Base Selection: K₂CO₃ vs. Cs₂CO₃ for pH-sensitive substrates ( uses NaOAc in acetic acid) .

Experimental Design Tip: Use a fractional factorial design to test interactions between variables (e.g., 2⁴ design for catalyst, solvent, base, temperature) .

Advanced: How can researchers address instability or decomposition during storage?

Methodological Answer:
Decomposition is often due to hydrolysis of the boronate ester. Mitigation strategies include:

  • Storage Conditions: Argon atmosphere, desiccated at –20°C (as per ’s cold storage recommendations) .
  • Stabilizers: Add 1–5% triethylamine to neutralize trace acids in solvents .
  • Monitoring: Regular NMR or FTIR checks for B-O bond integrity (shift in ¹¹B NMR indicates degradation) .

Advanced: How can computational modeling guide the design of derivatives for targeted applications?

Methodological Answer:

  • DFT Calculations: Predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO/LUMO) of the boronate and aryl halides .
  • Molecular Dynamics: Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
  • Docking Studies: For biomedical applications, model interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported reactivity data?

Methodological Answer:
Contradictions (e.g., variable yields in cross-coupling) may arise from:

  • Impurities: Trace metals in commercial batches (use ICP-MS to quantify Pd residues) .
  • Moisture Sensitivity: Reproduce experiments under rigorously anhydrous conditions (glovebox) .
  • Substrate Scope: Test alternative electrophiles (e.g., aryl chlorides vs. bromides) to identify limitations .

Q. Table 2: Troubleshooting Reactivity Issues

IssueDiagnostic TestSolution
Low YieldGC-MS for byproductsSwitch to PdCl₂(AmPhos) catalyst
Decomposition¹¹B NMRAdd stabilizers (e.g., BHT)

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats (mandatory per and ) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Segregate boron-containing waste for professional treatment (e.g., incineration) .

Advanced: How to design a study linking this compound’s structure to its electronic properties?

Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry (CV) to measure oxidation potentials (E₁/₂) in acetonitrile .
  • Spectroscopic Probes: UV-Vis to track charge-transfer transitions in π-conjugated systems .
  • Single-Crystal XRD: Resolve bond angles and planarity of the isoindolinone-boronate system .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

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